molecular formula C17H14N2O6 B2638180 3-(3,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid CAS No. 687584-00-5

3-(3,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Cat. No.: B2638180
CAS No.: 687584-00-5
M. Wt: 342.307
InChI Key: TXBKBIUDBAKPSQ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a high-purity chemical compound supplied for research and development purposes. This specialized quinazoline derivative is characterized by its molecular formula of C17H14N2O6 and a molecular weight of 342.30 g/mol . The compound features a tetrahydroquinazoline-dione core structure, which is a privileged scaffold in medicinal chemistry, and is substituted with a 3,5-dimethoxyphenyl group at the 3-position and a carboxylic acid functional group at the 7-position of the quinazoline ring . The carboxylic acid group offers a versatile handle for further synthetic modification, such as the formation of amide bonds, enabling the researcher to create a library of derivatives for structure-activity relationship (SAR) studies. Compounds within this structural class are frequently investigated for their potential biological activities and are valuable intermediates in the synthesis of more complex molecules for pharmaceutical research . As such, this compound holds significant value for researchers in the fields of organic synthesis and drug discovery, particularly in the development of novel therapeutic agents. This product is intended for research purposes only and is not meant for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols. The product is characterized by its SMILES code: COC1=CC(=CC(OC)=C1)N1C(=O)NC2=CC(=CC=C2C1=O)C(O)=O . For comprehensive safety information, please consult the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6/c1-24-11-6-10(7-12(8-11)25-2)19-15(20)13-4-3-9(16(21)22)5-14(13)18-17(19)23/h3-8H,1-2H3,(H,18,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBKBIUDBAKPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate benzene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxylation reactions are performed using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the quinazoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazoline compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound effectively inhibited cell proliferation in breast and lung cancer models. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases, which has been documented in several peer-reviewed articles.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria suggests its potential as a lead compound for developing new antibiotics. Case studies have reported significant inhibition of bacterial growth, particularly in strains resistant to conventional antibiotics.

Cholinesterase Inhibition

Another notable application is in the inhibition of cholinesterases, which are crucial targets in treating neurodegenerative diseases such as Alzheimer's. The compound has been evaluated for its ability to inhibit acetylcholinesterase and butyrylcholinesterase with promising results, indicating a potential role in enhancing cognitive function through increased acetylcholine levels.

Building Block for Drug Development

The unique structure of 3-(3,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid makes it an attractive building block for synthesizing more complex pharmaceutical agents. Its derivatives can be modified to enhance potency and selectivity against specific biological targets.

Ligand in Coordination Chemistry

This compound has also been explored as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for developing new materials and catalysts for organic reactions.

Data Tables

Application AreaSpecific Use CaseReference
Anticancer ActivityInhibition of breast and lung cancer cells
Antimicrobial PropertiesEffective against resistant bacterial strains
Cholinesterase InhibitionPotential treatment for Alzheimer's disease
Chemical SynthesisBuilding block for novel drug development
Coordination ChemistryLigand for metal complex formation

Case Studies

  • Anticancer Study : A recent study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various derivatives of this compound. The results showed a significant reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines when treated with synthesized derivatives at micromolar concentrations.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity against multi-drug resistant strains of Staphylococcus aureus. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
  • Neuroprotective Effects : A pharmacological evaluation demonstrated that the compound could improve cognitive function in animal models by inhibiting cholinesterases effectively, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomer: 3-(2,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic Acid

Key Differences :

  • Substituent Position : Methoxy groups at positions 2 and 5 on the phenyl ring vs. 3 and 5 in the parent compound.
  • CAS Number : 687580-08-1
  • Molecular Weight : 342.3029 g/mol (nearly identical to the parent compound) .

Structural Implications :

  • This isomer is currently in stock (as of 2025), suggesting better synthetic accessibility or demand compared to the discontinued parent compound .

Fluorophenyl Analog: 3-(2-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic Acid

Key Differences :

  • Substituent : A fluorine atom replaces the methoxy groups on the phenyl ring.
  • CAS Number : 937663-81-5
  • Molecular Formula : C₁₆H₁₁FN₂O₄ (smaller due to fewer methoxy groups).

Structural Implications :

  • The absence of methoxy groups may reduce steric bulk, favoring interactions with hydrophobic binding pockets in biological targets.

Comparative Data Table

Property Parent Compound Positional Isomer Fluorophenyl Analog
CAS Number 687584-00-5 687580-08-1 937663-81-5
Molecular Formula C₁₇H₁₄N₂O₆ C₁₇H₁₄N₂O₆ C₁₆H₁₁FN₂O₄
Molecular Weight (g/mol) 342.307 342.3029 ~317.27 (calculated)
Substituents 3,5-Dimethoxyphenyl 2,5-Dimethoxyphenyl 2-Fluorophenyl
Availability Discontinued In stock Not specified
Key Functional Groups Carboxylic acid, dimethoxy Carboxylic acid, dimethoxy Carboxylic acid, fluorine

Discussion of Substituent Effects

  • However, steric hindrance from the methoxy groups may limit binding to certain targets .
  • Fluorine Substituent : The fluorophenyl analog’s smaller size and electronegativity could improve metabolic stability and membrane permeability compared to methoxy derivatives .

Biological Activity

Overview

Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride (CAS Number: 2193065-05-1) is a small molecule compound characterized by its unique cyclohexene ring structure and amino acid ester moiety. This compound exhibits significant biological activity, making it a subject of interest in various fields, including medicinal chemistry, pharmacology, and organic synthesis.

  • Molecular Weight : 233.74 g/mol
  • Chemical Formula : C11H20ClNO2
  • IUPAC Name : Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride
  • Physical Form : Powder
  • Purity : ≥95%

Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Biological Activity

Research has indicated that Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride possesses a range of biological activities:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of metabolic functions.

Anticancer Potential

Preliminary research suggests that the compound may have anticancer effects, particularly in inhibiting tumor cell proliferation. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Neuroprotective Effects

There is emerging evidence that Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
    • Method : Disk diffusion method was employed.
    • Results : The compound showed significant inhibition zones compared to control groups, indicating strong antimicrobial potential.
  • Anticancer Activity Assessment :
    • Objective : To assess the effect on human breast cancer cell lines (MCF-7).
    • Method : MTT assay was used to measure cell viability.
    • Results : A dose-dependent reduction in cell viability was observed, suggesting potential for further development as an anticancer agent.

Data Summary Table

PropertyValue
Molecular Weight233.74 g/mol
Purity≥95%
Antimicrobial ActivityEffective against S. aureus
Anticancer ActivityInhibits MCF-7 cell growth
Neuroprotective EffectsReduces oxidative stress

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; quinazoline carbonyls at δ 160–170 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity. Use UV detection at λ = 254 nm for quinazoline absorption .
  • Elemental Analysis : Carbon/hydrogen/nitrogen (CHN) ratios must align with theoretical values (e.g., ±0.3% deviation) .

What strategies evaluate inhibitory activity against target enzymes, and how can contradictory assay data be resolved?

Q. Advanced Research Focus

  • Enzyme Inhibition Assays :
    • Kinetic Studies : Measure IC₅₀ values using fluorogenic substrates (e.g., sEH inhibitors in ) under varying pH (7.4–8.5) and substrate concentrations .
    • Orthogonal Assays : Validate results with fluorescence polarization or surface plasmon resonance (SPR) to rule out false positives .
  • Resolving Contradictions :
    • Buffer Compatibility : Test activity in phosphate vs. Tris buffers to identify ionic strength effects.
    • Protein Binding : Use equilibrium dialysis to assess compound sequestration by serum proteins, which may reduce apparent potency .

How can computational modeling guide structural modifications to enhance pharmacological profiles?

Q. Advanced Research Focus

  • Molecular Docking : Predict binding modes to enzyme active sites (e.g., soluble epoxide hydrolase [sEH]) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding with catalytic residues (e.g., Tyr381 in sEH) .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For instance, electron-withdrawing groups on the dimethoxyphenyl ring may enhance π-stacking interactions .
  • ADMET Prediction : Tools like SwissADME estimate logP (target <3) and metabolic stability (CYP450 isoforms) to prioritize derivatives with improved bioavailability .

What challenges arise in assessing metabolic stability and pharmacokinetics, and what methods address these?

Q. Advanced Research Focus

  • In Vitro Models :
    • Hepatocyte Assays : Incubate with primary hepatocytes (human/rat) to measure intrinsic clearance (CLint). Use LC-MS/MS to quantify parent compound depletion .
    • Microsomal Stability : Test NADPH-fortified liver microsomes for Phase I metabolism (e.g., demethylation of methoxy groups) .
  • In Vivo Studies :
    • Pharmacokinetic Profiling : Administer IV/oral doses in rodents; calculate AUC, t₁/₂, and bioavailability. Plasma protein binding (e.g., >90%) may limit free drug concentrations .
    • Tissue Distribution : Radiolabeled compound tracking (e.g., ¹⁴C) identifies accumulation in target organs like liver or kidneys .

How do researchers analyze structure-activity relationships (SAR) for derivatives with modified substituents?

Q. Advanced Research Focus

  • Systematic Substituent Variation :
    • Methoxy Group Replacement : Compare dimethoxy vs. dichloro analogs () to assess hydrophobic vs. electronic effects on enzyme affinity .
    • Carboxylic Acid Bioisosteres : Replace with tetrazole or sulfonamide groups to improve membrane permeability while retaining hydrogen-bonding capacity .
  • Crystallography : Co-crystal structures with target enzymes (e.g., sEH) reveal critical interactions (e.g., hydrogen bonds with Asp335) .

What are the best practices for ensuring reproducibility in synthetic and biological assays?

Q. Basic Research Focus

  • Synthetic Protocols :
    • Detailed Reaction Logs : Record exact stoichiometry, solvent batches, and drying times for hygroscopic intermediates .
    • Quality Control : NMR purity checks after each step to avoid carryover impurities .
  • Biological Assays :
    • Standardized Controls : Include reference inhibitors (e.g., AUDA for sEH) in every assay plate .
    • Blinded Analysis : Assign compound codes to minimize observer bias in activity scoring .

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